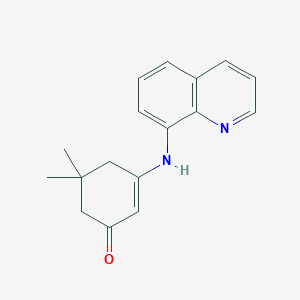

5,5-Dimethyl-3-(quinolin-8-ylamino)cyclohex-2-en-1-one

Description

5,5-Dimethyl-3-(quinolin-8-ylamino)cyclohex-2-en-1-one is a cyclohexenone derivative featuring a quinolin-8-ylamino substituent at the 3-position. The core structure consists of a 5,5-dimethylcyclohex-2-en-1-one scaffold, a cyclic enone system stabilized by steric and electronic effects from the dimethyl groups. This compound belongs to a broader class of cyclohexenone derivatives synthesized via multicomponent coupling reactions, as exemplified in studies of structurally related merocyanines and cyanines .

Properties

IUPAC Name |

5,5-dimethyl-3-(quinolin-8-ylamino)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-17(2)10-13(9-14(20)11-17)19-15-7-3-5-12-6-4-8-18-16(12)15/h3-9,19H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKANFBLVWJQKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NC2=CC=CC3=C2N=CC=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-(quinolin-8-ylamino)cyclohex-2-en-1-one typically involves the reaction of quinoline derivatives with cyclohexenone derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product . Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(quinolin-8-ylamino)cyclohex-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline ring or the cyclohexenone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction reactions may produce amine or alkyl derivatives .

Scientific Research Applications

5,5-Dimethyl-3-(quinolin-8-ylamino)cyclohex-2-en-1-one has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(quinolin-8-ylamino)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The quinoline moiety can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound shares its cyclohexenone core with numerous analogs but differs in the nature of the amino substituent. Key structural comparisons include:

Key Observations:

- Steric Effects: Bulky substituents like quinolin-8-ylamino may hinder crystallization, contrasting with smaller groups (e.g., morpholino in ) that facilitate ordered packing.

- Hydrogen Bonding: Compounds like the 4-methoxyphenylamino derivative exhibit intramolecular H-bonds, stabilizing specific conformations .

Physical and Chemical Properties

- Solubility: Morpholino and pyrrolidinyl derivatives () exhibit improved solubility in polar solvents compared to aromatic amines.

- Thermal Stability: The dimethylcyclohexenone core enhances stability across analogs, as evidenced by commercial availability of derivatives (e.g., 5-methylisoxazolylamino, ).

- Crystallinity: X-ray data for the 4-methoxyphenylamino derivative () reveal monoclinic packing with two independent molecules per unit cell, suggesting substituent-dependent polymorphism.

Biological Activity

5,5-Dimethyl-3-(quinolin-8-ylamino)cyclohex-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and radioprotective applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

- Molecular Formula : C17H18N2O

- Molecular Weight : 266.34 g/mol

- CAS Number : [not specified in sources]

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, a study evaluated various quinoline derivatives for their cytotoxic effects against cancer cell lines. Notably, compounds derived from this structure exhibited comparable or superior cytotoxicity to doxorubicin, a standard chemotherapeutic agent.

Table 1: Cytotoxic Activity of Quinoline Derivatives

| Compound ID | Structure Type | IC50 (µM) | Reference |

|---|---|---|---|

| 6k | Quinoline derivative | 15 | |

| 6j | Quinoline derivative | 20 | |

| 6m | Quinoline derivative | 25 | |

| Doxorubicin | Standard drug | 10 |

Radioprotective Effects

In addition to its anticancer properties, certain derivatives of this compound have shown promise as radioprotective agents. Specifically, one study indicated that a related compound demonstrated significant protective effects against gamma irradiation in murine models, suggesting potential applications in oncology for protecting healthy tissues during radiation therapy.

Case Study: Radioprotection in Mice

A notable experiment involved administering a quinoline derivative to mice prior to exposure to gamma radiation. The results indicated that treated mice had significantly lower mortality rates and reduced incidence of radiation-induced damage compared to untreated controls.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Cancer Cell Proliferation : The compound may interfere with cell cycle progression and induce apoptosis in cancer cells.

- Antioxidant Activity : Its structure allows it to scavenge free radicals, thereby reducing oxidative stress associated with radiation exposure.

- Targeting Specific Pathways : It may modulate signaling pathways involved in cell survival and apoptosis.

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other known anticancer agents:

Table 2: Comparison of Biological Activities

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 20 | Apoptosis induction |

| Doxorubicin | 10 | Topoisomerase inhibition |

| Cisplatin | 15 | DNA crosslinking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.